molecular formula C22H21N3O2 B11006551 2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one

2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11006551
M. Wt: 359.4 g/mol
InChI Key: SMOQJTJSGNFWRJ-UHFFFAOYSA-N
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Description

2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound featuring both indole and isoindoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the isoindoline structure.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Isoindoline Formation: The isoindoline structure can be synthesized through the reduction of phthalimide derivatives using reagents like lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The final step involves coupling the indole and isoindoline derivatives through a condensation reaction, often facilitated by a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Medicine

The compound has shown promise in preliminary studies as an anti-cancer agent, due to its ability to interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anti-cancer properties.

    Phthalimide derivatives: Used in the synthesis of various pharmaceuticals.

    Tetrahydroisoquinoline derivatives: Studied for their neuroprotective effects.

Uniqueness

What sets 2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one apart is its dual structural features, combining the indole and isoindoline moieties. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-3H-isoindol-1-one

InChI

InChI=1S/C22H21N3O2/c26-21(10-12-25-13-15-5-1-2-6-16(15)22(25)27)24-11-9-20-18(14-24)17-7-3-4-8-19(17)23-20/h1-8,23H,9-14H2

InChI Key

SMOQJTJSGNFWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4CC5=CC=CC=C5C4=O

Origin of Product

United States

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